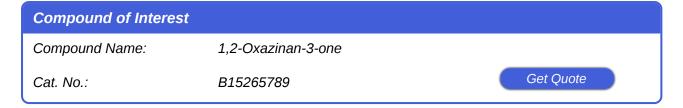


# CAS number and nomenclature of 1,2-Oxazinan-3-one

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An In-depth Technical Guide to **1,2-Oxazinan-3-one**: Nomenclature, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of **1,2-Oxazinan-3-one**, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its nomenclature, theoretical synthesis based on established chemical principles, and the known biological activities of the broader **1,2-oxazine** chemical class. This information is intended for researchers, scientists, and professionals in the field of drug development.

# **Nomenclature and Chemical Identity**

**1,2-Oxazinan-3-one** is a six-membered heterocyclic compound containing a nitrogen and an oxygen atom at positions 1 and 2, respectively, and a carbonyl group at the 3-position. The systematic name for this compound, according to IUPAC nomenclature, is **1,2-Oxazinan-3-one**. The term "oxazinan" indicates a saturated six-membered ring containing one oxygen and one nitrogen atom.

While a specific CAS number for **1,2-Oxazinan-3-one** is not readily found in chemical databases, which suggests it is not a widely studied or commercially available compound, the parent saturated heterocycle, **1,2-Oxazinane**, is registered under CAS number 36652-42-3.

Table 1: Chemical Identification of 1,2-Oxazinan-3-one and its Parent Compound



Property	1,2-Oxazinan-3-one	1,2-Oxazinane (Parent Compound)
IUPAC Name	1,2-Oxazinan-3-one	1,2-Oxazinane
Molecular Formula	C4H7NO2	C <sub>4</sub> H <sub>9</sub> NO
Molecular Weight	101.10 g/mol	87.12 g/mol
CAS Number	Not available	36652-42-3[1]
Structure		

# Proposed Synthesis of 1,2-Oxazinan-3-one

There is no specific literature detailing the synthesis of **1,2-Oxazinan-3-one**. However, a plausible synthetic route can be proposed based on the well-established chemistry of lactam formation from amino acids. The key precursor for **1,2-Oxazinan-3-one** would be a  $\beta$ -aminooxy carboxylic acid. The synthesis can therefore be envisioned as a two-step process: preparation of the  $\beta$ -aminooxy acid followed by intramolecular cyclization.

## Synthesis of β-Aminooxy Carboxylic Acid Precursor

A general approach to a  $\beta$ -aminooxy carboxylic acid can be achieved through the Michael addition of a protected hydroxylamine to an  $\alpha$ , $\beta$ -unsaturated ester, followed by hydrolysis.

### Experimental Protocol:

- Michael Addition: To a solution of tert-butyl acrylate in a suitable solvent such as methanol, add a protected hydroxylamine, for example, O-(tert-butoxycarbonyl)hydroxylamine, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.



Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This
can be achieved by treating the ester with an acid, such as trifluoroacetic acid (TFA) in
dichloromethane (DCM), which also removes the Boc protecting group from the nitrogen.
The reaction is stirred at room temperature. After the reaction is complete, the solvent and
excess acid are removed under reduced pressure to yield the crude β-aminooxy carboxylic
acid.

## Intramolecular Cyclization to 1,2-Oxazinan-3-one

The formation of the lactam ring can be achieved through the intramolecular cyclization of the  $\beta$ -aminooxy carboxylic acid. This is a condensation reaction that can be promoted by coupling agents commonly used in peptide synthesis or by thermal methods.[2][3]

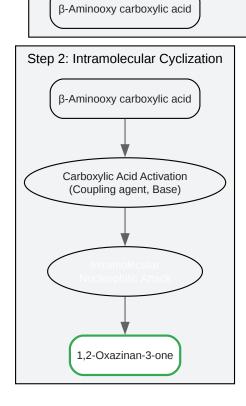
## Experimental Protocol:

- Activation of Carboxylic Acid: The crude β-aminooxy carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N'-Dicyclohexylcarbodiimide (DCC), is added to the solution, along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
- Cyclization: The reaction mixture is stirred at room temperature. The activated carboxylic
  acid will undergo an intramolecular nucleophilic attack by the aminooxy group to form the
  six-membered lactam ring. The reaction progress can be monitored by TLC or LC-MS.
- Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any
  precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with
  aqueous sodium bicarbonate solution and brine. The organic layer is then dried over
  anhydrous sodium sulfate, filtered, and concentrated. The final product, 1,2-Oxazinan-3one, can be purified by column chromatography or recrystallization.



# Step 1: Synthesis of β-Aminooxy Carboxylic Acid tert-Butyl acrylate Michael Addition (Base catalyst) Protected β-aminooxy ester Acidic Hydrolysis (e.g., TFA)

Proposed Synthetic Pathway for 1,2-Oxazinan-3-one



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Caption: Proposed two-step synthesis of 1,2-Oxazinan-3-one.



# **Physicochemical Properties**

As of the latest available information, there is no published experimental data on the physicochemical properties of **1,2-Oxazinan-3-one**. Properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally upon successful synthesis and isolation of the compound.

## **Potential Biological Activity and Applications**

While there is no specific biological data for **1,2-Oxazinan-3-one**, the **1,2-**oxazine scaffold is present in a number of natural products and synthetically derived molecules that exhibit a range of biological activities.[4][5] A review of the literature on **1,2-**oxazine derivatives suggests that this class of compounds has potential applications in medicinal chemistry.

For instance, certain synthetic 1,2-oxazine-based small molecules have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and 5-lipoxygenase (LOX).[6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The study of thirteen 2-oxazine-based molecules revealed that some compounds exhibited potent inhibition of both enzymes in the low micromolar range.[6]

Furthermore, the 1,2-oxazine ring is a structural feature in various natural products, indicating its relevance in biological systems.[1] The diverse biological activities reported for the broader class of oxazines include antimicrobial, antitumor, and anti-inflammatory properties.[7][8] It is therefore plausible that **1,2-Oxazinan-3-one** and its derivatives could serve as a scaffold for the development of novel therapeutic agents. However, this would require targeted synthesis and extensive biological screening.

In conclusion, while **1,2-Oxazinan-3-one** remains a largely unexplored molecule, its chemical structure suggests feasible synthetic routes and the potential for interesting biological activity based on the known properties of the **1,2-oxazine** scaffold. Further research is warranted to synthesize this compound and evaluate its physicochemical and pharmacological properties.

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